Home > Products > Screening Compounds P112558 > 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide - 90559-19-6

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Catalog Number: EVT-436522
CAS Number: 90559-19-6
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is the enantiomerically enriched product of the enantioselective hydrogenation of 2-methylquinoxaline, catalyzed by an iridium complex.

2-Methylquinoxaline

  • Compound Description: This compound is used as the starting material in the enantioselective hydrogenation to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline.

2-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is the racemic product of 2-methylquinoxaline hydrogenation.

1,2,3,4-Tetrahydropyrimidine carboxamide derivatives

  • Compound Description: These compounds are synthesized through Biginelli reactions and exhibit notable antifungal and antibacterial activities.

3-(Difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate

  • Compound Description: This compound's crystal structure has been determined.

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: Synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, these pyrimidine derivatives demonstrate promising antibacterial and anticancer activity against various bacterial strains and the human breast cancer cell line MCF-7.

S-amino acids derived chiral 1,2,3,4-tetrahydroquinoxaline

  • Compound Description: These compounds were synthesized via Mitsunobu reaction, utilizing amino acid derivatives as starting materials. They demonstrated metal complexation properties, especially with Co(2+), with a binding constant (Kb) value of 1.84 × 10^3 dm^3 mol^−1.
  • Compound Description: These macrocycles, synthesized using the Mitsunobu reaction, incorporate a 1,2,3,4-tetrahydroquinoxaline moiety. They exhibit metal complexation abilities, particularly with Co(2+).

(S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs

  • Compound Description: A series of these analogs were developed and evaluated for their anticancer activity against breast cancer cell lines. Notably, compounds 2b, 2f, and 2i exhibited potent activity and selectivity against MDA-MB-468 cells, even surpassing the potency of the EGFR tyrosine kinase inhibitor gefitinib. These compounds also demonstrated synergistic effects with gefitinib and showed selective inhibition of PI3Kβ, which plays a crucial role in Akt phosphorylation.

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

  • Compound Description: This compound, often referred to as 1,4-dihydro-2,3-quinoxalinedione, serves as a ligand in the formation of coordination polymers.

3-Ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: Initially misidentified, this compound exists in its cyclic tetrahydroquinoxaline form in the solid state and exhibits tautomerism in solution.

Ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate

  • Compound Description: Initially proposed as the structure for a compound later identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, this compound demonstrates the challenges in structural determination and the potential for isomerism in this class of compounds.

Substituted 1,2,3,4-tetrahydroquinoxaline derivatives

  • Compound Description: These derivatives are synthesized via a two-step reaction involving N-aryl-2-nitrosoanilines and alkyl arylidenecyanoacetates. This reaction exhibits regioselectivity and diastereoselectivity.

3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound is synthesized from a quinoxaline precursor through reaction with hydrazine hydrate. It undergoes various transformations, including reactions with nitrous acid, chlorobenzaldehydes, triethyl orthoformate, and phosphoryl chloride.

3-Benzyl-1,2,3,4-tetrahydroquinoxaline derivatives

  • Compound Description: This study describes the optimized synthesis of N-substituted 3-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives. The synthesis focuses on the preparation of the key intermediate 2-benzyl-1,2-dihydroquinoxaline.

(E)-2-alkylidene-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline compounds

  • Compound Description: Three derivatives of this compound, (E)-2-(4-methylbenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, (E)-2-(4-methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, and (E)-2-(3-chlorobenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline, were synthesized and their structures were determined. The compounds have an E configuration of the exocyclic double bond.

4-Halogeno-3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

  • Compound Description: These compounds were synthesized from 3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline by halogenations using various reagents.

4-Halogeno-3-(1-halogeno-1-methoxycarbonyl)-methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

  • Compound Description: These compounds were synthesized by halogenations of 3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline using different reagents.

6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile

  • Compound Description: The crystal structure of this compound reveals a nearly planar conformation, except for the ethylene bridge. The molecule exhibits shortened C-N bonds in the tetrahydroquinoxaline ring, suggesting conjugation with the electron-withdrawing cyano groups. In the crystal lattice, molecules are interconnected through N-H…N hydrogen bonds, forming chains.
  • Compound Description: This patent describes a novel 1,2,3,4-tetrahydroquinoxaline derivative that incorporates a phenyl substituent with either a sulfonic acid ester or sulfonic acid amide moiety. This compound is reported to have glucocorticoid receptor (GR) binding activity.

3-Ethoxycarbonylmethylene-2-oxo-1-[3(5)-phenylpyrazol-5(3)-yl]-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: This compound underwent several reactions, such as reaction with diethyl acetylenedicarboxylate to give aconitate-quinoxaline derivatives, sulfurization to the thioamide, and bromination to tribromo and monobromo compounds.

(E)-2-arylidene-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline compounds

  • Compound Description: Two derivatives, (E)-2-(2-methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline and (E)-methyl 2-[(1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxalin-2-ylidene)methyl]benzoate, have been studied for their crystal structures. Both compounds exhibit a half-chair conformation of the pyrazine ring. Supramolecular frameworks are formed through various interactions, including C-H…O hydrogen bonds, C-H…π(arene) interactions, and π-π stacking interactions.

1,2-Dihydroquinoxaline Derivatives

  • Compound Description: This research investigates the Grignard addition to quinoxalinium salts, leading to the selective synthesis of both 1,2-dihydroquinoxaline and 1,2,3,4-tetrahydroquinoxaline derivatives, depending on reagent ratios and reaction temperatures.

trans-2,3-Disubstituted-1,2,3,4-Tetrahydroquinoxalines

  • Compound Description: This study describes the enantio- and diastereoselective synthesis of trans-2,3-disubstituted-1,2,3,4-tetrahydroquinoxalines through a borane-catalyzed tandem cyclization/hydrosilylation reaction.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: This compound serves as a lead compound in the development of potent and selective κ opioid receptor antagonists. PDTic displays high affinity for the κ opioid receptor (Ke = 0.37 nM) and exhibits significant selectivity over μ and δ opioid receptors.

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

  • Compound Description: This study describes the synthesis of novel Biginelli dihydropyrimidines that were evaluated for their antimicrobial, antifungal, and antimalarial properties. The synthesis involves using 4-fluoro nitrobenzene and piperidine to construct the core dihydropyrimidine scaffold.

1-Ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides

  • Compound Description: This study describes the design and synthesis of novel benzodiazaphosphorine derivatives incorporating α-amino acid ester or α-aminophosphonate groups.

N-(2,6-Diisopropylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Compound Description: The crystal structure of this compound has been determined.

N-(1-Ethoxycarbonylethyl)-1-ethoxycarbonylmethyl-3-ethyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-carboxamide 2-Oxide

  • Compound Description: This study determined the crystal structure of this compound. The analysis, combined with 31P NMR spectra, confirmed the S-configuration of the chiral phosphorus atom.

9,10-Dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine carboxamide (GF120918A)

  • Compound Description: GF120918A is the HCl salt of GF120918 and acts as a potent P-glycoprotein (Pgp) inhibitor. It is commonly used in in vitro and in vivo studies to investigate the role of transporters in drug disposition.

N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • Compound Description: This study reports the synthesis and antimicrobial activity evaluation of a series of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives.

2-Alkyl substituted-1-oxo-N-phenyl-3-heteroaryl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

  • Compound Description: This patent describes the development of novel substituted 2-alkyl-1-oxo-N-phenyl-3-heteroaryl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide derivatives for potential use as antimalarial agents.

Ethyl 2-[(2E)-4-decyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate

  • Compound Description: The crystal structure of this compound has been determined and shows the planarity of the tetrahydroquinoxaline unit. The molecule exhibits intramolecular and intermolecular hydrogen bonding.

N-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

  • Compound Description: This study describes the synthesis and evaluation of N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as HIV integrase inhibitors. While showing potent inhibition of the strand transfer reaction in vitro, these compounds did not exhibit significant anti-HIV activity in cell culture.

6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives

  • Compound Description: This study introduces an efficient, ultrasound-assisted method for synthesizing a series of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives. This method utilizes uranyl nitrate hexahydrate as a catalyst and offers advantages such as mild reaction conditions, reduced reaction times, and higher yields compared to conventional methods.
Source and Classification

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide belongs to the class of tetrahydroquinoxalines, which are bicyclic compounds containing a quinoxaline moiety. It can be classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH2). This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antitumor and antidepressant drug development .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide can be achieved through various methods. One common approach involves the catalytic hydrogenation of quinoxaline derivatives. Key synthetic routes include:

  • Cyclization of Aniline Derivatives: This method typically involves the reaction of o-phenylenediamines with various ketones or dihydroxy compounds. The process often requires multiple steps including acylation and reduction .
  • Iodocyclization: This technique utilizes o-substituted aniline derivatives with an isolated unsaturated C–C bond to form tetrahydroquinoxalines .
  • Pictet–Spengler Condensation: A widely used reaction for synthesizing tetrahydroquinoxaline derivatives from appropriate amine precursors .

In a detailed example from the literature, a synthesis involved seven steps starting from readily available precursors, highlighting diastereoselective reactions in the latter stages .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 180.22 g/mol
  • Structure: The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system. The carboxamide group is attached at the second position of the tetrahydroquinoxaline ring.

The presence of nitrogen atoms contributes to its basicity and potential interactions with biological targets. The stereochemistry can influence its biological activity significantly.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide participates in various chemical reactions:

  • Reduction Reactions: It can undergo reduction to yield corresponding amines or other derivatives.
  • Acylation Reactions: The carboxamide group can be modified through acylation to introduce diverse substituents.
  • Cyclization Reactions: It can serve as a precursor for further cyclization reactions to form more complex heterocycles.

These reactions are essential for developing derivatives with enhanced biological activities or different pharmacological profiles .

Mechanism of Action

The mechanism of action for 1,2,3,4-tetrahydroquinoxaline-2-carboxamide is not fully elucidated but is believed to involve interaction with various biological targets:

  • Antitumor Activity: Some derivatives have shown potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis. This suggests that they may act at the colchicine binding site on tubulin .
  • Neurotransmitter Modulation: Compounds related to tetrahydroquinoxalines have been studied for their effects on neurotransmitter systems, indicating potential antidepressant properties.

Further studies are required to clarify these mechanisms and identify specific molecular targets.

Physical and Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and ethanol.
  • Melting Point: Specific melting points can vary based on substitution patterns but typically range around 150–200 °C.
  • Stability: The compound is stable under standard laboratory conditions but may undergo hydrolysis in acidic or basic environments.

These properties are crucial for determining its suitability for pharmaceutical applications.

Applications

The scientific applications of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide include:

  • Drug Development: Its derivatives are being explored as potential anticancer agents and antidepressants due to their biological activities.
  • Biological Research: Used as a molecular scaffold for synthesizing new compounds aimed at studying various biological pathways.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Properties

CAS Number

90559-19-6

Product Name

1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

IUPAC Name

1,2,3,4-tetrahydroquinoxaline-2-carboxamide

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)

InChI Key

XUUYVFJOLKENPD-UHFFFAOYSA-N

SMILES

C1C(NC2=CC=CC=C2N1)C(=O)N

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.